molecular formula C3H4Cl2O B572878 (±)-2-Chloropropionyl--d4 Chloride CAS No. 1219794-98-5

(±)-2-Chloropropionyl--d4 Chloride

Cat. No.: B572878
CAS No.: 1219794-98-5
M. Wt: 130.988
InChI Key: JEQDSBVHLKBEIZ-MZCSYVLQSA-N
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Description

(±)-2-Chloropropionyl–d4 Chloride is a deuterated chemical compound used in various scientific research applications. It is a derivative of 2-chloropropionyl chloride, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is particularly useful in studies involving isotopic labeling, which helps in tracing chemical pathways and understanding reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2-Chloropropionyl–d4 Chloride typically involves the chlorination of deuterated propionyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of (±)-2-Chloropropionyl–d4 Chloride involves large-scale chlorination processes. These processes are designed to handle significant quantities of deuterated propionyl chloride and chlorine gas. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-2-Chloropropionyl–d4 Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from the reactions of (±)-2-Chloropropionyl–d4 Chloride depend on the specific nucleophile used. For example, reaction with an amine would yield a deuterated amide, while reaction with an alcohol would produce a deuterated ester.

Scientific Research Applications

(±)-2-Chloropropionyl–d4 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Isotopic Labeling: Used in studies to trace chemical pathways and understand reaction mechanisms.

    Pharmaceutical Research: Helps in the development of deuterated drugs, which may have improved pharmacokinetic properties.

    Biological Studies: Used in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Industrial Applications: Employed in the synthesis of specialized chemicals and materials that require isotopic labeling.

Mechanism of Action

The mechanism by which (±)-2-Chloropropionyl–d4 Chloride exerts its effects is primarily through its ability to participate in substitution reactions. The deuterium atoms provide a unique labeling feature that allows researchers to track the compound through various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropropionyl Chloride: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling feature.

    Deuterated Acyl Chlorides: Other deuterated acyl chlorides, such as deuterated benzoyl chloride, which are used for similar isotopic labeling purposes.

Uniqueness

(±)-2-Chloropropionyl–d4 Chloride is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This feature allows for more precise tracking and analysis of chemical and biological processes compared to non-deuterated compounds.

Properties

CAS No.

1219794-98-5

Molecular Formula

C3H4Cl2O

Molecular Weight

130.988

IUPAC Name

2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride

InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D

InChI Key

JEQDSBVHLKBEIZ-MZCSYVLQSA-N

SMILES

CC(C(=O)Cl)Cl

Synonyms

(±)-2-Chloropropionyl--d4 Chloride

Origin of Product

United States

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